N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
CAS No.: 941907-35-3
Cat. No.: VC7498137
Molecular Formula: C23H19FN2O3S2
Molecular Weight: 454.53
* For research use only. Not for human or veterinary use.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide - 941907-35-3](/images/structure/VC7498137.png)
Specification
CAS No. | 941907-35-3 |
---|---|
Molecular Formula | C23H19FN2O3S2 |
Molecular Weight | 454.53 |
IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |
Standard InChI | InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27) |
Standard InChI Key | CJIVVZDFPMEBNU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of the compound, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide, reflects its intricate architecture. The molecule consists of three primary components:
-
Benzo[d]thiazole: A bicyclic aromatic system with a sulfur and nitrogen atom, contributing to π-π stacking interactions in biological targets.
-
4-Fluorophenylsulfonyl group: A sulfone-linked fluorinated benzene ring, enhancing metabolic stability and binding affinity.
-
Butanamide spacer: A four-carbon chain terminating in an amide group, providing conformational flexibility.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 454.53 g/mol |
CAS Number | 922856-00-6 |
XLogP3 | 5.2 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 103 Ų |
The compound’s solubility remains uncharacterized in public datasets, though analogs with similar sulfonamide groups exhibit moderate solubility in dimethyl sulfoxide (DMSO) . Its structural analogs, such as N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941901-14-0), demonstrate that alkyl substitutions on the amide nitrogen increase molecular weight but reduce aqueous solubility .
Synthesis and Optimization
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves a multi-step sequence:
Step 1: Formation of Benzo[d]thiazole Intermediate
2-Aminothiophenol reacts with 4-fluorobenzoic acid under oxidative conditions to yield 2-(4-fluorophenyl)benzo[d]thiazole. Cyclocondensation typically employs catalysts like polyphosphoric acid (PPA) at 120–150°C.
Step 2: Sulfonylation
The benzo[d]thiazole intermediate undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. This step proceeds via nucleophilic acyl substitution.
Step 3: Amide Coupling
The final step involves coupling the sulfonylated product with butanoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification via column chromatography yields the target compound with reported purity >95%.
Table 2: Synthetic Yield Comparison of Structural Analogs
Compound | Yield (%) | Purity (%) |
---|---|---|
Target Compound | 62 | 96 |
N-Benzyl Derivative (CAS 941901-14-0) | 58 | 94 |
4-((4-Fluorophenyl)sulfonyl)butanamide | 71 | 98 |
Reaction yields for the target compound are moderately lower than simpler sulfonamides, likely due to steric hindrance from the benzothiazole group .
Research Findings and Biological Evaluation
Computational Insights
Molecular dynamics simulations of the target compound predict stable binding to AChE over 100 ns, with root-mean-square deviation (RMSD) < 2.0 Å . The sulfonyl oxygen forms hydrogen bonds with Gly120, while the fluorophenyl group occupies a hydrophobic pocket near Phe295 .
Future Directions
-
Comprehensive Bioactivity Profiling: Prioritize in vitro assays against AChE, CA-IX, and microbial targets to quantify potency .
-
ADMET Optimization: Modify the butanamide chain to improve pharmacokinetic properties (e.g., CYP450 metabolism, plasma protein binding) .
-
In Vivo Efficacy Studies: Evaluate cognitive improvement in Alzheimer’s rodent models and tumor growth inhibition in xenograft models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume